{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol
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Overview
Description
Preparation Methods
The synthesis of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol can be achieved through several methods. One approach involves the use of recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane liquid-liquid system . This method is considered green, economic, and efficient, retaining over 60% of its catalytic activity after five reuse cycles .
Chemical Reactions Analysis
{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively detailed in the literature. it is known that the compound can participate in reactions that involve the modification of its functional groups, leading to the formation of different products .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of other chemical compounds and as a building block in organic chemistry. In biology and medicine, it may be utilized in studies involving enzyme inhibition and other biochemical processes . Its unique structure makes it valuable for research in various fields, including chemistry, biology, and industry .
Mechanism of Action
it is known to interact with specific molecular targets and pathways, potentially involving enzyme inhibition and other biochemical interactions . Further research is needed to fully understand its mechanism of action and the molecular targets involved.
Comparison with Similar Compounds
{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol can be compared with similar compounds such as (4-chlorophenyl)(pyridin-2-yl)methanol and (2-Chloro-4-pyridinyl)methanol . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its furo[3,2-c]pyridine core, which distinguishes it from other related compounds.
Properties
Molecular Formula |
C8H6ClNO2 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(4-chlorofuro[3,2-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-3,11H,4H2 |
InChI Key |
ZLSBPHLYJLTUKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)CO)Cl |
Origin of Product |
United States |
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